Evixapodlin

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

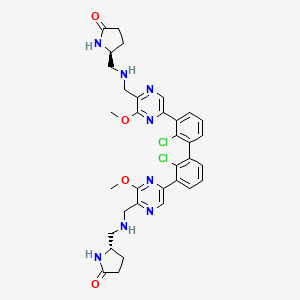

(5S)-5-[[[5-[2-chloro-3-[2-chloro-3-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyrazin-2-yl]phenyl]phenyl]-3-methoxypyrazin-2-yl]methylamino]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-47-33-27(15-37-13-19-9-11-29(45)41-19)39-17-25(43-33)23-7-3-5-21(31(23)35)22-6-4-8-24(32(22)36)26-18-40-28(34(44-26)48-2)16-38-14-20-10-12-30(46)42-20/h3-8,17-20,37-38H,9-16H2,1-2H3,(H,41,45)(H,42,46)/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIOPWHTJZYKIL-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1CNCC2CCC(=O)N2)C3=CC=CC(=C3Cl)C4=C(C(=CC=C4)C5=CN=C(C(=N5)OC)CNCC6CCC(=O)N6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=CN=C1CNC[C@@H]2CCC(=O)N2)C3=CC=CC(=C3Cl)C4=C(C(=CC=C4)C5=CN=C(C(=N5)OC)CNC[C@@H]6CCC(=O)N6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374856-75-2 | |

| Record name | Evixapodlin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374856752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVIXAPODLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1WH7GQ72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evixapodlin: A Technical Guide to a Novel Small-Molecule PD-L1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evixapodlin (formerly GS-4224) is a potent, orally bioavailable small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). This document provides an in-depth technical overview of this compound, consolidating available preclinical and clinical data. It details the compound's unique mechanism of action, which involves the induction of PD-L1 dimerization, and presents its pharmacological profile through a series of structured data tables. Furthermore, this guide outlines the experimental methodologies employed in its evaluation and visualizes key biological pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology and immunology, particularly those focused on the development of next-generation immune checkpoint inhibitors.

Introduction

The interaction between the programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance[1][2]. Monoclonal antibodies that block this interaction have revolutionized cancer treatment[3]. However, these large-molecule therapeutics are associated with limitations such as intravenous administration and potential for immune-related adverse events. Small-molecule inhibitors like this compound offer a promising alternative with the potential for oral administration and different safety profiles.

This compound is a symmetrical tetra-aryl small molecule that has demonstrated potent and selective inhibition of the PD-1/PD-L1 interaction. Its unique mechanism of inducing PD-L1 dimerization sets it apart from other inhibitors in development. This guide summarizes the key technical data and methodologies related to the preclinical and early clinical evaluation of this compound.

Mechanism of Action

This compound functions by binding to PD-L1 and inducing its dimerization on the cell surface. This homodimeric complex sterically hinders the binding of PD-1 to PD-L1, thereby preventing the downstream signaling that leads to T-cell exhaustion and immune suppression. This reactivation of T-cells allows the immune system to recognize and eliminate tumor cells[4]. The potency of this compound is dependent on the density of PD-L1 on the cell surface, with higher potency observed on cells with high PD-L1 expression.

Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical assays.

Table 1: In Vitro Potency and Efficacy

| Assay Type | Metric | Value | Reference |

| PD-1/PD-L1 Protein-Protein Interaction | IC50 | 0.213 nM | [5][6][7][8][9] |

| NFAT-LUC Reporter Assay | EC50 | 103 nM | [10] |

| 3D Tumor Spheroid Co-culture Assay (Tumor Cell Killing) | Average Potency | 12 ± 15 nM | [1] |

Table 2: Preclinical Pharmacokinetics (Single Intravenous Dose)

| Species | Dose (mg/kg) | Bioavailability (%) | CL (L/h/kg) | t1/2 (h) | Vss (L/kg) | Reference |

| Rat | 1 | 29 | 0.28 | 9 | 1.5 | [10] |

| Dog | 1 | 68 | 0.67 | 10.7 | 3.2 | [10] |

| Cynomolgus Monkey | 1 | 41 | 0.25 | 9.4 | 1.2 | [10] |

Table 3: In Vivo Efficacy (Human PD-L1 expressing MC38 mouse colorectal tumor model)

| Treatment | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |

| This compound | 25 | Not specified | Suppressed tumor growth comparable to Durvalumab and Atezolizumab | [10] |

| Durvalumab | 10 | Not specified | Suppressed tumor growth | [10] |

| Atezolizumab | 10 | Not specified | Suppressed tumor growth | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and information available from the primary literature on this compound.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is designed to measure the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

-

Principle: The assay utilizes FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (d2) fluorophore. Tagged recombinant human PD-1 and PD-L1 proteins are used. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with Fc)

-

Recombinant human PD-L1 protein (e.g., tagged with 6xHis)

-

Anti-Fc antibody labeled with Europium cryptate (donor)

-

Anti-6xHis antibody labeled with d2 (acceptor)

-

Assay buffer

-

384-well low volume white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Dispense a small volume (e.g., 2 µL) of each compound dilution into the wells of the 384-well plate.

-

Add the tagged PD-1 and PD-L1 proteins to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add the HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores).

-

Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

PD-1/PD-L1 AlphaLISA Assay

This assay is another homogeneous, bead-based method to quantify the inhibition of the PD-1/PD-L1 interaction.

-

Principle: The assay employs two types of beads: Donor beads and Acceptor beads. One of the interacting proteins (e.g., PD-1) is biotinylated and captured by Streptavidin-coated Donor beads. The other protein (e.g., PD-L1) is tagged (e.g., with His-tag) and captured by anti-tag antibody-coated Acceptor beads. Upon protein-protein interaction, the beads are brought into close proximity. Excitation of the Donor beads with a laser at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. An inhibitor disrupts the protein interaction, leading to a decrease in the signal.

-

Materials:

-

Biotinylated recombinant human PD-1 protein

-

His-tagged recombinant human PD-L1 protein

-

Streptavidin-coated Donor beads

-

Anti-His-tag Acceptor beads

-

Assay buffer

-

384-well white OptiPlates

-

AlphaLISA-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the biotinylated PD-1 and His-tagged PD-L1 proteins to the wells of the 384-well plate.

-

Add the this compound dilutions to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

-

Add a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads to the wells under subdued light.

-

Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible reader.

-

Plot the signal intensity against the compound concentration to calculate the IC50 value.

-

Three-Dimensional Tumor Spheroid Co-culture Assay

This cell-based assay assesses the ability of an inhibitor to enhance T-cell-mediated killing of tumor cells in a more physiologically relevant 3D environment.

-

Principle: Tumor cells that express human PD-L1 are cultured to form 3D spheroids. These spheroids are then co-cultured with human T-cells. In the absence of an inhibitor, the PD-1/PD-L1 interaction leads to T-cell exhaustion and limited tumor cell killing. This compound blocks this interaction, restoring T-cell function and leading to increased lysis of the tumor spheroids.

-

Materials:

-

Human PD-L1-expressing tumor cell line (e.g., MDA-MB-231)

-

Human CD8+ T-cells

-

Culture medium

-

Ultra-low attachment 96-well plates

-

Live/dead cell imaging reagents (e.g., Calcein-AM and Ethidium Homodimer-1)

-

High-content imaging system

-

-

Procedure:

-

Seed the tumor cells in ultra-low attachment plates and culture for several days to allow for spheroid formation.

-

Isolate human CD8+ T-cells from healthy donors.

-

Once spheroids have formed, add the T-cells to the wells at a specific effector-to-target ratio.

-

Add serial dilutions of this compound or a control antibody (e.g., atezolizumab) to the co-culture.

-

Incubate the co-culture for a period of time (e.g., 72 hours).

-

Stain the spheroids with live/dead cell imaging reagents.

-

Image the spheroids using a high-content imaging system.

-

Quantify the area of live and dead cells within the spheroids to determine the percentage of tumor cell lysis.

-

Plot the percentage of lysis against the compound concentration to determine the potency.

-

Visualizations

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for the evaluation of a small-molecule PD-L1 inhibitor like this compound.

Clinical Development

A Phase 1b/2 clinical trial (NCT04049617) was initiated to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in participants with advanced solid tumors. The study was closed by the sponsor for business reasons before the dose expansion cohort was opened, and therefore, the recommended Phase 2 dose was not determined[11].

Conclusion

This compound is a novel, orally bioavailable small-molecule inhibitor of PD-L1 with a distinct mechanism of action involving the induction of PD-L1 dimerization. Preclinical data demonstrate its potent in vitro and in vivo activity, supporting its potential as a therapeutic agent in oncology. While its clinical development was discontinued, the data gathered on this compound provide valuable insights for the ongoing development of small-molecule immune checkpoint inhibitors. This technical guide serves as a consolidated resource to aid researchers and drug development professionals in understanding the profile of this unique compound and to inform future research in the field.

References

- 1. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shop.gbo.com [shop.gbo.com]

- 3. researchgate.net [researchgate.net]

- 4. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment and Analysis of a 3D Co-Culture Spheroid Model of Pancreatic Adenocarcinoma for Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. Gilead details discovery of GS-4224, a potent PD-L1 inhibitor for cancer | BioWorld [bioworld.com]

- 11. Frontiers | Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies [frontiersin.org]

Small Molecule Inhibitors of PD-L1: A Technical Guide to a New Frontier in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. Monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), have demonstrated remarkable and durable clinical responses in a variety of malignancies.[1][2][3] However, antibody-based therapies are not without their limitations, which include high production costs, poor oral bioavailability, limited tumor penetration, and the potential for immune-related adverse events.[4][5][6][7] This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 pathway, a promising therapeutic alternative that may overcome these challenges.[1][2][4] This technical guide provides an in-depth overview of the core aspects of small molecule PD-L1 inhibitors, including their mechanism of action, quantitative data on their efficacy, and the experimental protocols used for their characterization.

The PD-1/PD-L1 Signaling Pathway and Its Inhibition

The PD-1 receptor, expressed on the surface of activated T cells, plays a crucial role in down-regulating the immune system and promoting self-tolerance.[8][9] Its primary ligand, PD-L1, can be expressed on the surface of various cells, including tumor cells.[10][11] The engagement of PD-1 by PD-L1 transduces an inhibitory signal that suppresses T cell activation, proliferation, and cytokine production, ultimately leading to T cell "exhaustion" and allowing cancer cells to evade immune surveillance.[9][11][12]

Small molecule inhibitors of PD-L1 primarily function by disrupting the interaction between PD-1 and PD-L1, thereby restoring the anti-tumor immune response.[2][13] A key mechanism of action for many potent small molecule inhibitors, such as those developed by Bristol-Myers Squibb, involves inducing the dimerization of PD-L1.[4][14] This dimerization sequesters PD-L1 in a conformation that is incompetent to bind to PD-1, effectively blocking the inhibitory signal.[14]

Caption: PD-1/PD-L1 signaling pathway and its disruption by a small molecule inhibitor.

Quantitative Assessment of Small Molecule PD-L1 Inhibitors

The potency of small molecule PD-L1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in binding assays and their dissociation constant (KD), which measures binding affinity. The following tables summarize publicly available data for some of the key small molecule PD-L1 inhibitors.

Table 1: In Vitro Potency of Selected Small Molecule PD-L1 Inhibitors

| Compound | Assay Type | IC50 (nM) | Binding Affinity (KD, nM) | Reference(s) |

| BMS-1001 | HTRF | - | - | [12] |

| BMS-1166 | HTRF | - | - | [12] |

| A9 | HTRF | 0.93 | 3.64 | [15] |

| J29 | Biochemical Assay | 5.5 | - | [16] |

| X14 | Biochemical Assay | 15.73 | 14.62 (human), 392 (mouse) | [16] |

| JBI-2174 | TR-FRET | ~1 | - | [17] |

| Anidulafungin | Bio-layer Interferometry | 170,600 (A549 cells), 160,900 (LLC cells) | 76,900 | [4][7] |

| Pyrvinium | HTRF | 29,660 | - | [5] |

| CRT5 | HTRF | 22,350 | - | [5] |

| P053 | HTRF | 33,650 | - | [5] |

| NSC149050 | Inhibition Assay | ~25,000 (at 50% inhibition) | - | [5] |

| NSC631535 | Inhibition Assay | ~15,000 (at 50% inhibition) | - | [5] |

Note: HTRF (Homogeneous Time-Resolved Fluorescence) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are common biochemical assays to measure protein-protein interactions.

Experimental Protocols for Characterization

A robust pipeline of in vitro and in vivo assays is essential for the discovery and validation of novel small molecule PD-L1 inhibitors.

In Vitro Assays

1. PD-1/PD-L1 Binding Assays:

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is widely used to screen for compounds that disrupt the PD-1/PD-L1 interaction.[1]

-

Principle: Recombinant human PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., terbium cryptate) and an acceptor (e.g., d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. Small molecules that inhibit this interaction will lead to a decrease in the FRET signal.

-

General Protocol:

-

Add recombinant human PD-L1-His and PD-1-Fc to a microplate.

-

Add the test compound at various concentrations.

-

Add anti-His-terbium and anti-Fc-d2 antibodies.

-

Incubate to allow for binding.

-

Read the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm) and calculate the HTRF ratio.

-

Determine the IC50 value by plotting the HTRF ratio against the compound concentration.

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is another common method to assess the inhibition of PD-1/PD-L1 binding.[18][19][20]

-

Principle: One of the proteins (e.g., PD-L1) is coated on a microplate. The other protein (e.g., PD-1) is added along with the test compound. The amount of bound PD-1 is then detected using a specific antibody conjugated to an enzyme that produces a colorimetric signal.

-

General Protocol:

-

Coat a 96-well plate with recombinant human PD-L1.

-

Block non-specific binding sites.

-

Add the test compound and biotinylated recombinant human PD-1.

-

Incubate to allow for binding.

-

Add streptavidin-HRP (horseradish peroxidase).

-

Add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

2. Cell-Based Assays:

-

PD-1/PD-L1 Blockade Bioassay: This assay measures the ability of a small molecule to restore T cell signaling that is suppressed by PD-L1.[12]

-

Principle: Jurkat T cells engineered to express a luciferase reporter gene under the control of the NFAT (nuclear factor of activated T-cells) response element are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator. The binding of PD-L1 to PD-1 on the Jurkat cells inhibits TCR signaling and reduces luciferase expression. An effective inhibitor will block this interaction and restore luciferase activity.

-

General Protocol:

-

Seed PD-L1 expressing cells (e.g., CHO-K1) in a 96-well plate.

-

Add the test compound.

-

Add Jurkat-PD-1-NFAT-luciferase cells.

-

Incubate to induce reporter gene expression.

-

Add a luciferase substrate and measure luminescence.

-

-

-

T Cell Co-culture and Cytokine Release Assay: This assay assesses the functional consequence of PD-L1 inhibition on primary T cells.[15]

-

Principle: Tumor cells expressing PD-L1 are co-cultured with human T cells. The inhibitor is added to the co-culture, and the restoration of T cell effector functions, such as the production of interferon-gamma (IFN-γ), is measured.

-

General Protocol:

-

Co-culture human T cells with a PD-L1-positive tumor cell line (e.g., Hep3B/OS-8/hPD-L1).

-

Add the test compound at various concentrations.

-

Incubate for a specified period (e.g., 72 hours).

-

Collect the supernatant and measure the concentration of IFN-γ using ELISA.

-

-

In Vivo Assays

-

Syngeneic Mouse Tumor Models: These models are crucial for evaluating the in vivo efficacy and mechanism of action of small molecule PD-L1 inhibitors.[21]

-

Principle: A mouse cancer cell line that is syngeneic to a particular mouse strain (e.g., MC38 in C57BL/6 mice) is implanted into the mice. Once tumors are established, the mice are treated with the small molecule inhibitor, and tumor growth is monitored. The immune-mediated anti-tumor effects can be confirmed by analyzing the tumor microenvironment for infiltrating immune cells.

-

General Protocol:

-

Implant tumor cells subcutaneously into immunocompetent mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the small molecule inhibitor (e.g., orally) according to a defined schedule.

-

Measure tumor volume regularly.

-

At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to quantify tumor-infiltrating lymphocytes (e.g., CD8+ T cells) and immunohistochemistry to assess the expression of immune markers.[7][21]

-

-

Caption: A typical experimental workflow for the discovery and validation of small molecule PD-L1 inhibitors.

Conclusion

Small molecule inhibitors of PD-L1 represent a promising and rapidly evolving class of cancer immunotherapeutics.[1] They offer several potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration.[4][6][7] The development of these inhibitors is driven by a deep understanding of the PD-1/PD-L1 signaling pathway and is reliant on a suite of sophisticated in vitro and in vivo assays to identify and validate potent drug candidates. As our knowledge of the structural and mechanistic basis of PD-L1 inhibition by small molecules continues to grow, we can anticipate the emergence of novel and effective oral immunotherapies for a wide range of cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]

- 7. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]

- 11. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]

- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 15. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. ascopubs.org [ascopubs.org]

- 18. Identification of Small Molecule Inhibitors Targeting PD-L1 Protein Using Computational Tools and an Experimental Assay | Anticancer Research [ar.iiarjournals.org]

- 19. Identification of Small Molecule Inhibitors Targeting PD-L1 Protein Using Computational Tools and an Experimental Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of Small Molecule Inhibitors Targeting PD-L1 Protein Using Computational Tools and an Experimental Assay | Anticancer Research [ar.iiarjournals.org]

- 21. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Evixapodlin: A Deep Dive into Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (formerly GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed death-ligand 1 (PD-L1).[1] This technical guide provides a comprehensive overview of the key preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to facilitate further research and development of this novel immuno-oncology agent.

Core Mechanism of Action

This compound functions by binding directly to PD-L1, inducing its dimerization and thereby sterically hindering its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells.[1] This blockade of the PD-1/PD-L1 axis reinvigorates suppressed T-cell activity, leading to enhanced anti-tumor immunity. The potency of this compound is directly proportional to the density of PD-L1 on the surface of target cells.[1]

Caption: Mechanism of Action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Activity

| Parameter | Value | Cell/Assay System | Reference |

| IC₅₀ (PD-1/PD-L1 Interaction) | 0.213 nM | Protein-protein interaction assay | [2][3][4] |

| EC₅₀ (NFAT-LUC Assay) | 103 nM | NFAT-LUC reporter assay | [5] |

| EC₅₀ (Target Occupancy) | 4 nM | PD-L1-expressing MDA-MB-231 cells | [5] |

| EC₅₀ (Target Occupancy) | 11 nM | PD-L1-high expressing cells | [5] |

| Tumor Cell Killing Potency | 12 ± 15 nM | 3D tumor spheroid co-culture | [1] |

| Cytotoxicity (CC₅₀) | 13.1 µM | MT-4 cells | [5] |

Table 2: In Vivo Efficacy in Murine Model

| Parameter | Value | Animal Model | Reference |

| Target Occupancy | >90% | MC38 tumor-bearing C57BL/6 mice (at 25 mg/kg) | [1][3] |

| Tumor Growth Inhibition | 49% - 55% | MC38 tumor-bearing C57BL/6 mice (at 25 mg/kg) | [1] |

Table 3: Pharmacokinetic Parameters in Animal Models

| Species | Bioavailability | Blood Clearance (L/h/kg) | Half-life (h) | Volume of Distribution (Vss, L/kg) | Reference |

| Rat | 29% | 0.28 | 9 | 1.5 | [5] |

| Dog | 68% | 0.67 | 10.7 | 3.2 | [5] |

| Cynomolgus Monkey | 41% | 0.25 | 9.4 | 1.2 | [5] |

Table 4: Pharmacokinetic Parameters in Human PD-L1 Expressing MC38 Mouse Model

| Dose (q.d.) | AUC (0-24h) (µM·h) | Cmax (µM) | Reference |

| 1 mg/kg | 4.9 | 0.41 | [5] |

| 10 mg/kg | 18.6 | 3.2 | [5] |

| 50 mg/kg | 152 | 15.9 | [5] |

Table 5: Hepatic Clearance

| Species | Clearance (L/h/kg) | Reference |

| Rat | 1.7 | [5] |

| Dog | 0.86 | [5] |

| Cynomolgus Monkey | 0.66 | [5] |

| Human | 0.3 | [5] |

Experimental Protocols

In Vitro 3D Tumor Spheroid Co-culture Assay

-

Objective: To assess the in vitro anti-tumor activity of this compound.

-

Methodology:

-

Human CD8+ T cells were isolated from HLA-A2+ donors.

-

GFP-expressing HLA-A2+ MDA-MB-231 breast carcinoma cells were used to form tumor spheroids.

-

The CD8+ T cells were co-cultured with the tumor spheroids in the presence of varying concentrations of this compound.

-

Tumor cell killing was quantified, and the potency of this compound was determined.[1]

-

Supernatants were collected to measure IFN-γ and granzyme B levels as indicators of T-cell activation.[1]

-

Caption: In Vitro 3D Co-culture Workflow.

In Vivo Murine Tumor Model

-

Objective: To evaluate the in vivo anti-tumor efficacy and target occupancy of this compound.

-

Methodology:

-

Human PD-L1-overexpressing murine MC38 colorectal tumor cells were subcutaneously implanted into the right flank of female C57BL/6 mice.[1]

-

When tumors reached a mean volume of approximately 50 mm³, mice were randomized into treatment groups.[1]

-

This compound was administered via intraperitoneal injection.[1][3]

-

Tumor growth was monitored by caliper measurement.[1]

-

For target occupancy assessment, tumors were harvested and dissociated into single-cell suspensions.

-

The cell suspensions were stained with antibodies for cell lineage markers and free human PD-L1 and analyzed by flow cytometry.[1]

-

Caption: In Vivo Murine Tumor Model Workflow.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective oral inhibitor of the PD-1/PD-L1 pathway. It exhibits significant in vitro and in vivo anti-tumor activity, comparable to that of the approved anti-PD-L1 antibody atezolizumab.[1] The favorable pharmacokinetic profile across multiple species supports its development as a convenient, orally administered immunotherapy agent. These findings have provided a strong rationale for the clinical evaluation of this compound in patients with advanced solid tumors.[1][6]

References

- 1. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PD-1/PD-L1 PPI Inhibitor | CAS 2374856-75-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. abmole.com [abmole.com]

- 5. Gilead details discovery of GS-4224, a potent PD-L1 inhibitor for cancer | BioWorld [bioworld.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Evixapodlin for Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (GS-4224) is an investigational, orally bioavailable, small-molecule inhibitor of the programmed cell death-1 ligand 1 (PD-L1).[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies. It is intended to serve as a resource for researchers and drug development professionals in the field of cancer immunotherapy.

Core Concepts

This compound represents a novel approach to checkpoint inhibition by targeting PD-L1, a key immune checkpoint protein that cancer cells often exploit to evade the host immune system. Unlike monoclonal antibodies, its small-molecule nature offers the potential for oral administration, which could provide greater convenience and dosing flexibility for patients.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C34H36Cl2N8O4 | [2] |

| Molecular Weight | 691.61 g/mol | [1] |

| CAS Number | 2374856-75-2 | [2] |

| Synonyms | GS-4224, PD-1/PD-L1-IN 7 | [2] |

Mechanism of Action

This compound functions by binding to PD-L1 and inducing its dimerization.[1] This dimerization prevents the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells. The blockade of the PD-1/PD-L1 signaling pathway reinvigorates suppressed T-cells, leading to enhanced anti-tumor immunity.[1]

Preclinical Data

In Vitro Activity

| Parameter | Value | Cell Line/Assay | Reference |

| PD-1/PD-L1 Interaction IC50 | 0.213 nM | HTRF Assay | [2] |

| NFAT-LUC EC50 | 103 nM | NFAT-LUC Reporter Assay | |

| Target Occupancy EC50 | 4 nM | MDA-MB-231 cells | |

| Potency in PD-L1-high cells EC50 | 11 nM | PD-L1-high expressing cells |

This compound has demonstrated potent inhibition of the human PD-1/PD-L1 interaction.[2] Cellular assays have confirmed its ability to activate T-cells in a dose-dependent manner.[3]

In Vivo Animal Models

In a human PD-L1 expressing MC38 mouse colorectal tumor model, this compound significantly inhibited tumor growth.[2]

| Treatment Group | Dose | Tumor Growth Inhibition | Reference |

| This compound | 25 mg/kg | 49% - 55% | [1] |

| Atezolizumab | 10 mg/kg | 49% - 55% | [1] |

This compound treatment resulted in over 90% target occupancy on tumor cells.[2]

Pharmacokinetics in Animals

| Species | Bioavailability (1 mg/kg i.v.) | Blood Clearance (L/h/kg) | Half-life (h) |

| Rat | 29% | 0.28 | 9 |

| Dog | 68% | 0.67 | 10.7 |

| Cynomolgus Monkey | 41% | 0.25 | 9.4 |

Clinical Data

Phase 1 Study (NCT04049617)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors.[1] The study was terminated due to a sponsor decision and the Phase 2 portion was not conducted.[4]

Key Findings:

-

Safety and Tolerability: this compound was well-tolerated at doses ranging from 400 mg to 1500 mg once daily.[1]

-

Pharmacokinetics: A dose-dependent increase in plasma exposure was observed.[1]

-

Pharmacodynamics: Treatment with this compound led to a reduction in free PD-L1 on peripheral blood T-cells, an increase in the proliferation marker Ki67 in PD-1 positive T-cells, and an elevation of plasma cytokines and chemokines, consistent with on-target activity.[1][5]

Experimental Protocols

PD-L1 Dimerization Assay (NanoBiT)

This assay utilizes a split-luciferase system to quantify protein-protein interactions in live cells.

Protocol:

-

Express PD-L1 fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc luciferase in an appropriate cell line.

-

Seed the cells in a 96-well plate.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specified period.

-

Add the Nano-Glo® Live Cell Assay System substrate.

-

Measure luminescence using a plate reader. An increase in luminescence indicates this compound-induced dimerization of PD-L1.

References

Evixapodlin: A Technical Guide to a Novel Oral PD-L1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evixapodlin (formerly GS-4224) is a first-in-class, orally bioavailable, small molecule inhibitor of the programmed cell death ligand 1 (PD-L1).[1][2] Developed by Gilead Sciences, this symmetrical tetra-aryl compound presents a unique mechanism of action, inducing the dimerization of PD-L1 to block its interaction with the PD-1 receptor, thereby reactivating anti-tumor immunity.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in the field of cancer immunotherapy.

Discovery and Rationale

The development of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, the intravenous administration and potential for immune-related adverse events associated with antibody therapies created a need for alternative treatment modalities.[1] The pursuit of an oral small molecule inhibitor offered the promise of greater convenience for patients and more flexible management of toxicities.[1]

Gilead Sciences disclosed the discovery of this compound (GS-4224) following a process that identified small molecules with very long off-rates compared to known macrocyclic antibodies.[4] The optimization of a tetra-aryl lead compound led to the identification of this compound as a potent and selective PD-L1 inhibitor.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Alternate Names | GS-4224, OX-4224 | [5][6] |

| Chemical Class | Symmetrical tetra-aryl small molecule | [1] |

| Molecular Weight | 691.6 g/mol | [1] |

| Mechanism of Action | PD-L1 Dimerization and PD-1/PD-L1 Interaction Inhibitor | [1][3] |

Mechanism of Action

This compound employs a novel mechanism distinct from antibody-based checkpoint inhibitors. It binds specifically to two PD-L1 molecules, inducing their homodimerization.[1][3] This dimerization sterically hinders the binding of PD-L1 to its cognate receptor, PD-1, on T-cells.[1] The blockade of this critical immune checkpoint reverses T-cell inhibition, leading to enhanced T-cell activation and subsequent tumor cell lysis.[1][2] A key characteristic of this compound is that its potency is directly proportional to the density of PD-L1 on the cell surface, allowing for selective engagement with PD-L1-high cells.[1][2]

Signaling Pathways

The PD-1/PD-L1 axis is a crucial negative regulator of T-cell function. In the tumor microenvironment, activated T-cells release cytokines such as interferon-gamma (IFN-γ).[7] IFN-γ can, in turn, upregulate the expression of PD-L1 on tumor cells through the JAK/STAT signaling pathway, creating an adaptive immune resistance mechanism.[8][9][10] By blocking the PD-1/PD-L1 interaction, this compound effectively disrupts this negative feedback loop.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent activity in a variety of in vitro assays. It effectively inhibits the human PD-1/PD-L1 protein-protein interaction and shows target occupancy in human cancer cell lines.[4][5] Its activity is enhanced in cells with higher PD-L1 expression, underscoring its selective engagement mechanism.[4]

Table 2: In Vitro Activity of this compound

| Assay | Metric | Value | Reference(s) |

| PD-1/PD-L1 Interaction | IC₅₀ | 0.213 nM | [5] |

| Target Occupancy (MDA-MB-231 cells) | EC₅₀ | 4 nM | [4] |

| Target Occupancy (PD-L1 high cells) | EC₅₀ | 11 nM | [4] |

| T-Cell Mediated Tumor Killing | EC₅₀ | 12 ± 15 nM | [1] |

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in animal models established the oral bioavailability and pharmacokinetic profile of this compound.[4] In a human PD-L1-expressing MC38 mouse tumor model, this compound demonstrated significant tumor growth inhibition, comparable to the anti-PD-L1 antibody atezolizumab.[1][4]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species (1 mg/kg IV)

| Species | Bioavailability | Blood Clearance (L/h/kg) | Half-life (h) | Vol. of Distribution (Vss, L/kg) | Reference(s) |

| Rat | 29% | 0.28 | 9.0 | 1.5 | [4] |

| Dog | 68% | 0.67 | 10.7 | 3.2 | [4] |

| Cynomolgus Monkey | 41% | 0.25 | 9.4 | 1.2 | [4] |

Table 4: In Vivo Pharmacokinetics of this compound in a Human PD-L1 Expressing Mouse Model (Once Daily Dosing)

| Dose (mg/kg) | Cₘₐₓ (µM) | AUC₀₋₂₄ (µM·h) | Reference(s) |

| 1 | 0.41 | 4.9 | [4] |

| 10 | 3.2 | 18.6 | [4] |

| 50 | 15.9 | 152 | [4] |

Clinical Development

A Phase 1, open-label, dose-escalation study (NCT04049617) was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors.[1][11]

Table 5: Summary of Phase 1 Clinical Trial (NCT04049617) Design

| Parameter | Description | Reference(s) |

| Study Design | Open-label, multicenter, sequential dose-escalation (3+3 design) | [1] |

| Population | 18 patients with advanced solid tumors refractory to standard therapy | [1][11] |

| Dose Cohorts | 400 mg, 700 mg, 1000 mg, and 1500 mg once daily (QD) | [1] |

| Primary Objectives | Characterize safety and tolerability; determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) | [11] |

The study showed that this compound was well-tolerated at doses up to 1500 mg QD, with no dose-limiting toxicities observed.[12] Dose-proportional increases in plasma exposure were seen, and pharmacokinetic data supported once-daily dosing.[12] On-target biomarker activity was confirmed, including engagement of PD-L1 and induction of immune-related pharmacodynamic responses.[2] However, no objective responses were observed in the 18 patients treated.[12] The study was discontinued by Gilead for business reasons in favor of a more advanced asset.[1][11] Subsequently, OmRx Oncology has licensed this compound (renaming it OX-4224) and initiated a Phase 2 trial in non-small cell lung cancer (NSCLC).[6][13]

Detailed Experimental Protocols

PD-L1 Dimerization Assay

This assay quantifies the ability of this compound to induce PD-L1 dimerization.[1]

-

Cell Line Engineering: Engineer cells to express PD-L1 fused to two different subunits of a reporter enzyme (e.g., luciferase).

-

Compound Treatment: Treat the engineered cells with varying concentrations of this compound.

-

Dimerization and Signal Generation: If this compound induces PD-L1 dimerization, the enzyme subunits are brought into close proximity, forming a functional enzyme.

-

Signal Detection: Add a cell-permeable substrate for the enzyme and measure the resulting luminescent signal. The signal intensity is proportional to the extent of PD-L1 dimerization. A control cell line expressing PD-L2 is used to confirm selectivity.[1]

In Vitro T-Cell Mediated Tumor Lysis Assay

This protocol assesses the ability of this compound to enhance T-cell killing of tumor cells.[1]

-

Cell Culture: Co-culture human CD8+ T-cells from an HLA-A2+ donor with GFP-expressing, HLA-A2+ MDA-MB-231 breast carcinoma cells to form three-dimensional tumor spheroids.

-

Treatment: Add serial dilutions of this compound or a control antibody (e.g., atezolizumab) to the co-culture.

-

Incubation: Incubate the co-culture for a specified period (e.g., 72 hours) to allow for T-cell-mediated killing.

-

Data Acquisition: Measure the reduction in the GFP signal, which corresponds to the lysis of the tumor cells.

-

Analysis: Normalize the tumor lysis data to the positive control (atezolizumab) to determine the potency (EC₅₀) and maximum efficacy of this compound.[1]

Clinical Target Occupancy (TO) Assay

This protocol measures the extent to which this compound binds to its target (PD-L1) on peripheral immune cells from patients.[1]

-

Sample Collection: Collect heparinized whole blood samples from patients at various time points during treatment.

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll density gradient centrifugation.

-

Cryopreservation: Cryopreserve isolated PBMCs for batched analysis.

-

Staining: Thaw cells and stain with a cocktail of fluorescently labeled antibodies to identify T-cell subsets (e.g., CD3, CD4, CD8) and to detect the amount of free (unbound) PD-L1 on the cell surface. A viability dye is included to exclude dead cells.

-

Control: A replicate sample is pre-treated with a saturating concentration of an unlabeled PD-L1 blocking antibody to serve as a positive control for 100% target occupancy.

-

Flow Cytometry: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to quantify the level of free PD-L1 on specific T-cell populations, and calculate target occupancy relative to pre-dose levels and the positive control.

Conclusion and Future Directions

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of PD-L1 with a unique dimerization-based mechanism of action. Preclinical data demonstrated promising anti-tumor activity comparable to approved antibody therapies.[1] While the initial Phase 1 study in advanced solid tumors did not show objective responses and was halted by the sponsor, the compound was well-tolerated and showed clear evidence of on-target pharmacodynamic activity.[2][12] The continued development of this compound (as OX-4224) by OmRx Oncology in a Phase 2 trial for NSCLC highlights the continued interest in this molecule and the potential for oral small molecule checkpoint inhibitors to offer a valuable alternative in the cancer immunotherapy landscape.[6][13] Further research will be critical to identify the patient populations and potential combination strategies where this compound may provide the most significant clinical benefit.

References

- 1. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of small molecule-induced dimerization on the programmed death ligand 1 protein life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gilead details discovery of GS-4224, a potent PD-L1 inhibitor for cancer | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Gilead Sciences - AdisInsight [adisinsight.springer.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PD‐L1 expression is mainly regulated by interferon gamma associated with JAK‐STAT pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. This compound (GS-4224) / Gilead, OmRx Oncology [delta.larvol.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Evixapodlin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (also known as GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed cell death-1 ligand 1 (PD-L1).[1] It functions by binding to PD-L1, inducing its dimerization, and thereby blocking its interaction with the programmed cell death protein 1 (PD-1).[1] This action reverses T-cell inhibition and enhances anti-tumor immunity.[1] Preclinical studies have demonstrated that this compound's potency is dependent on the density of PD-L1 on the cell surface, with higher efficacy observed in cells with high PD-L1 expression.[1] In vivo studies have shown that this compound can inhibit tumor growth in mouse models, with efficacy comparable to approved anti-PD-L1 antibodies like atezolizumab.[1][2]

These application notes provide detailed protocols for in vivo studies of this compound based on published preclinical data, to guide researchers in the evaluation of its anti-tumor activity.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to the suppression of the anti-tumor immune response. This compound disrupts this interaction, restoring T-cell function and promoting tumor cell killing.

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

In Vivo Antitumor Activity Protocol: Murine Syngeneic Tumor Model

This protocol outlines an in vivo study to evaluate the antitumor efficacy of this compound in a human PD-L1 expressing murine colorectal cancer model.[1][3][4]

1. Cell Line and Animal Model

-

Cell Line: Human PD-L1-overexpressing murine MC38 colorectal tumor cells (HuMC38).[1]

2. Experimental Workflow

References

- 1. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (GS-4224) / Gilead, OmRx Oncology [delta.larvol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PD-1/PD-L1 PPI Inhibitor | CAS 2374856-75-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

Evixapodlin Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (also known as GS-4224) is a potent and orally bioavailable small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[1][2] It functions by binding to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on T-cells.[1] This action reverses T-cell inhibition, leading to enhanced anti-tumor immune responses.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound targets the interaction between PD-1 on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T-cell, leading to T-cell exhaustion and allowing the tumor to evade the host immune system. This compound physically blocks this interaction, thereby restoring T-cell activity against cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Potency of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (PD-1/PD-L1 Interaction) | 0.213 nM | Biochemical Assay | [3][4][5] |

| EC50 (Target Occupancy, High PD-L1) | 11 ± 3 nM | A549 | [1] |

| EC50 (Target Occupancy, Low PD-L1) | 92 ± 30 nM | A549 | [1] |

| Average Potency (Tumor Cell Killing) | 12 ± 15 nM | MDA-MB-231 co-culture | [1] |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |

| PD-L1 Target Occupancy | A549, Primary T-cells | 1 nM - 1 µM | 24-48 hours |

| T-cell Mediated Tumor Lysis | MDA-MB-231, other tumor lines | 1 nM - 1 µM | 5-6 days |

| T-cell Activation (Cytokine Release) | PBMC co-culture | 10 nM - 1 µM | 72 hours |

| Cell Viability | Various Cancer Cell Lines | 10 nM - 10 µM | 48-72 hours |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.6916 mg of this compound (MW: 691.6 g/mol ) in 1 mL of DMSO.[1]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

PD-L1 Target Occupancy Assay by Flow Cytometry

This protocol is designed to quantify the binding of this compound to cell surface PD-L1.

Materials:

-

A549 cells (or other cell line of interest)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant Human IFN-γ

-

This compound stock solution

-

Phycoerythrin (PE)-conjugated anti-human PD-L1 antibody

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

96-well cell culture plates

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

PD-L1 Induction (Optional): To assess potency based on PD-L1 expression levels, treat cells with varying concentrations of IFN-γ for 48 hours. For low PD-L1 expression, use 60 pg/mL IFN-γ; for high PD-L1 expression, use 20 ng/mL IFN-γ.[1]

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ containing medium and add the this compound dilutions to the cells. Incubate for 24 to 48 hours.

-

Staining:

-

Harvest cells using a gentle cell dissociation solution.

-

Wash cells once with flow cytometry buffer.

-

Resuspend cells in the PE-conjugated anti-human PD-L1 antibody diluted in flow cytometry buffer.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Flow Cytometry:

-

Wash cells twice with flow cytometry buffer.

-

Resuspend cells in an appropriate volume of flow cytometry buffer for analysis.

-

Acquire data on a flow cytometer, measuring the PE signal.

-

-

Data Analysis:

-

Gate on the live cell population.

-

Determine the median fluorescence intensity (MFI) of the PE signal for each this compound concentration.

-

Normalize the data to untreated controls (100% free PD-L1) and a saturating concentration of a blocking anti-PD-L1 antibody (0% free PD-L1).

-

Plot the percentage of target occupancy versus the log of the this compound concentration and fit a dose-response curve to determine the EC50.

-

T-cell Mediated Tumor Cell Lysis Assay

This assay evaluates the ability of this compound to enhance the killing of tumor cells by T-cells.

Materials:

-

MDA-MB-231 cells stably expressing GFP (or another suitable tumor cell line)

-

Human CD8+ T-cells

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies and IL-2)

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

Live-cell imaging system

Protocol:

-

Tumor Cell Seeding: Seed MDA-MB-231-GFP cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

T-cell Activation: Isolate CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) and activate them for 48 hours with anti-CD3/CD28 antibodies and IL-2.[1]

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the tumor cells.

-

Co-culture: Add the activated CD8+ T-cells to the tumor cells at an effector-to-target (E:T) ratio of 10:1.[1]

-

Live-cell Imaging: Place the plate in a live-cell imaging system and acquire images of the GFP signal and phase contrast at regular intervals for 5-6 days.[1]

-

Data Analysis:

-

Quantify the green fluorescent area or intensity over time for each well.

-

Normalize the data to wells with tumor cells only (0% lysis) and wells treated with a saturating concentration of a blocking anti-PD-L1 antibody (100% lysis).

-

Plot the percentage of tumor cell lysis versus the this compound concentration to determine the potency.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your system. Always follow good cell culture practices and appropriate safety precautions when handling chemical compounds and biological materials.

References

- 1. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Evixapodlin: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (also known as GS-4224) is a potent and orally bioavailable small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, with a reported IC50 of 0.213 nM[1][2][3]. By disrupting this critical immune checkpoint pathway, this compound restores anti-tumor immunity by enhancing T-cell activation, cytokine production, and cytotoxic activity against tumor cells[3][4]. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in common preclinical assays.

Physicochemical Properties and Solubility

This compound is a symmetrical tetra-aryl small molecule with a molecular weight of 691.61 g/mol and a chemical formula of C34H36Cl2N8O4[2]. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration | Notes |

| DMSO | ≥ 40-50 mg/mL (~57.8 - 72.3 mM)[1][2] | Up to 100 mg/mL (144.59 mM) has been reported. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic, and moisture can reduce solubility. Sonication may be required for complete dissolution[4]. |

| Ethanol | ~12 mg/mL | - |

| Water | Insoluble | - |

Preparation of this compound for In Vitro and In Vivo Studies

Proper solubilization of this compound is essential for accurate and reproducible experimental results. The following tables provide guidelines for preparing stock solutions and formulations for various applications.

Table 2: Preparation of this compound Stock Solutions for In Vitro Assays

| Stock Concentration | Solvent | Protocol | Storage |

| 10 mM | DMSO | Weigh the appropriate amount of this compound powder and add the calculated volume of fresh, anhydrous DMSO. Vortex and/or sonicate briefly to ensure complete dissolution. | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

| Higher Concentrations | DMSO | For higher concentrations, ensure the amount of this compound does not exceed the solubility limits listed in Table 1. | Aliquot and store at -20°C or -80°C as described above. |

Table 3: Formulations for In Vivo Administration

Note: These formulations are for reference and may require optimization based on the specific experimental model and route of administration.

| Formulation | Composition | Preparation Protocol |

| Formulation 1 (PEG/Tween/Saline) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). 2. To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix until clear. 3. Add 50 µL of Tween-80 and mix thoroughly. 4. Add 450 µL of saline and mix to achieve a clear solution. Prepare fresh daily.[1] |

| Formulation 2 (SBE-β-CD) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1. Prepare a 20% (w/v) solution of SBE-β-CD in saline. 2. Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). 3. To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix well.[1] |

| Formulation 3 (Corn Oil) | 10% DMSO, 90% Corn Oil | 1. Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). 2. To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.[1] |

Mechanism of Action: PD-1/PD-L1 Signaling Pathway

This compound functions by binding to PD-L1, which causes the dimerization of PD-L1 and subsequently blocks its interaction with the PD-1 receptor on T-cells. This inhibition reverses the negative signaling cascade, leading to the restoration of T-cell effector functions.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Protocol 1: T-Cell Mediated Tumor Cell Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance T-cell-mediated killing of tumor cells in a co-culture system.

Materials:

-

Target tumor cell line expressing PD-L1 (e.g., MDA-MB-231, MC38-hPD-L1)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader or high-content imager

Procedure:

-

Plate Target Cells: Seed the target tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for adherence.

-

Prepare Effector Cells: Isolate PBMCs or T-cells from healthy donor blood. Activate the T-cells with anti-CD3/CD28 antibodies for 24-48 hours prior to the co-culture.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a concentration range from 0.1 nM to 1 µM. A recent study showed an average potency of 12 ± 15 nM for this compound in a similar assay[4].

-

Co-culture: Remove the culture medium from the tumor cells and add the activated T-cells at a desired effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).

-

Treatment: Immediately add the prepared this compound dilutions to the co-culture wells. Include appropriate controls:

-

Tumor cells + T-cells (no treatment)

-

Tumor cells only

-

T-cells only

-

Vehicle control (DMSO concentration equivalent to the highest this compound concentration)

-

Positive control (e.g., an anti-PD-L1 antibody)

-

-

Incubation: Incubate the co-culture plate for 48-72 hours at 37°C and 5% CO2.

-

Measure Cytotoxicity: Assess tumor cell viability using a suitable method. For luminescent assays, follow the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of specific cytotoxicity for each concentration of this compound. Determine the EC50 value by fitting the data to a dose-response curve.

Protocol 2: Cytokine Release Assay (IFN-γ and Granzyme B)

This protocol measures the enhancement of T-cell effector function by quantifying the release of key cytokines, IFN-γ and Granzyme B, in a co-culture system.

References

Application Notes and Protocols for the Quantification of Evixapodlin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Evixapodlin (also known as GS-4224), a small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, in plasma samples. The included protocols are intended to guide researchers in establishing robust and reproducible analytical methods for pharmacokinetic studies and other research applications.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable small molecule that disrupts the interaction between PD-1, a receptor expressed on activated T cells, and its ligand, PD-L1, which can be expressed on tumor cells.[1][2] This interaction serves as an immune checkpoint, and its blockade by this compound leads to the reactivation of T-cell-mediated anti-tumor immunity.

The binding of PD-L1 to PD-1 initiates a signaling cascade that suppresses T-cell activity. This process involves the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This phosphorylation recruits phosphatases, primarily SHP-1 and SHP-2, which in turn dephosphorylate and inactivate downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70, PI3K, and Akt. By inhibiting the initial PD-1/PD-L1 binding, this compound prevents this suppressive signaling, thereby restoring T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Figure 1: PD-1/PD-L1 Signaling Pathway and this compound's Mechanism of Action.

Analytical Method: Quantification of this compound in Plasma by LC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the quantification of this compound in biological matrices such as plasma.[2]

Method Parameters

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Matrix | Human Plasma |

| Calibration Range | 10 – 10,000 ng/mL[2] |

| Inter-Assay Precision (%CV) | 3.17 to 4.95[2] |

| Accuracy (%RE) | -3.20 to 3.87[2] |

Experimental Protocol

The following is a representative protocol based on established practices for small molecule quantification in plasma.

1. Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C₆-Evixapodlin)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

96-well collection plates

-

Protein precipitation plate (e.g., Phenomenex Phree)

2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and its SIL-IS in an appropriate organic solvent (e.g., DMSO or methanol).

-

Working Standard and IS Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile:water to prepare working solutions for calibration standards and the internal standard spiking solution.

3. Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations across the calibration range (e.g., 10, 20, 50, 100, 500, 1000, 5000, and 10,000 ng/mL).

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

4. Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 200 µL of the internal standard spiking solution in acetonitrile.

-

Mix thoroughly (e.g., vortex for 1 minute) to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.

Below is a workflow diagram for the sample preparation process.

Figure 2: Experimental workflow for plasma sample preparation.

5. LC-MS/MS Conditions (Representative)

-

LC System: A high-performance liquid chromatography system (e.g., Shimadzu Nexera, Waters Acquity).

-

Column: A reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: To be determined based on the compound's mass (MW: 691.6 g/mol ) and fragmentation pattern.

-

SIL-IS: To be determined based on the labeled compound's mass and fragmentation.

-

6. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.

Pharmacokinetic Data Summary

In a Phase 1 clinical trial, this compound was administered orally to patients with advanced solid tumors at doses of 400 mg, 700 mg, 1000 mg, and 1500 mg once daily.[3] The pharmacokinetic analysis revealed the following:

-

Absorption: Peak plasma concentrations (Tmax) of this compound were reached between 1.0 and 4.0 hours post-dose.

-

Dose Proportionality: An approximately dose-proportional increase in plasma exposure (AUC) was observed in the 400–1,500 mg dose range.

Table 1: Summary of this compound Pharmacokinetic Parameters

| Dose | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) |

| 400 mg QD | 1.0 - 4.0 | Data not available | Data not available |

| 700 mg QD | 1.0 - 4.0 | Data not available | Data not available |

| 1000 mg QD | 1.0 - 4.0 | Data not available | Data not available |

| 1500 mg QD | 1.0 - 4.0 | Data not available | Data not available |

Note: Specific mean values for Cmax and AUC at each dose level are not publicly available at this time. The provided Tmax range is based on the available clinical trial data.

References

Application Notes and Protocols: Evixapodlin in Combination with Other Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (formerly GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed death-ligand 1 (PD-L1). It acts by inducing the dimerization of PD-L1 on the cell surface, which blocks its interaction with the programmed death-1 (PD-1) receptor on T cells.[1] This disruption of the PD-1/PD-L1 axis is designed to restore anti-tumor T cell activity. Preclinical studies have demonstrated that this compound can enhance T-cell mediated tumor cell killing in vitro and inhibit tumor growth in vivo, with activity comparable to the anti-PD-L1 antibody atezolizumab.[1] While clinical development of this compound as a monotherapy in a Phase 1/2 trial for advanced solid tumors was discontinued by the sponsor, its mechanism of action provides a strong rationale for its investigation in combination with other anticancer therapies.[2]

These application notes provide a framework for the preclinical evaluation of this compound in combination with other therapeutic modalities, including chemotherapy, targeted therapy, other immune checkpoint inhibitors, and cancer vaccines. The provided protocols are examples based on standard methodologies in the field of immuno-oncology and may require optimization for specific experimental systems.

Mechanism of Action: PD-1/PD-L1 Inhibition by this compound

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1, which binds to PD-1 on activated T cells, leading to T cell exhaustion and immune evasion. This compound, as a small molecule inhibitor, offers a distinct pharmacological profile compared to monoclonal antibodies, including the potential for oral administration and different pharmacokinetic and pharmacodynamic properties.[1]

Figure 1. Mechanism of action of this compound.

This compound in Combination with Chemotherapy

Rationale: Chemotherapy can induce immunogenic cell death (ICD), leading to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This can prime an anti-tumor immune response. However, chemotherapy can also lead to the upregulation of PD-L1 on tumor cells, which can dampen this newly generated immune response. Combining this compound with chemotherapy could therefore synergistically enhance anti-tumor activity by blocking this adaptive resistance mechanism.

Preclinical Data Summary (Illustrative)

| Combination | Cell Line | In Vitro Assay | Endpoint | Result (Illustrative) |

| This compound + Cisplatin | A549 (Lung) | Co-culture | T cell-mediated lysis | Increased lysis vs. single agents |

| This compound + Paclitaxel | MDA-MB-231 (Breast) | Flow Cytometry | Apoptosis (Annexin V) | Synergistic increase in apoptosis |

| This compound + Gemcitabine | Panc-1 (Pancreatic) | Spheroid Assay | Spheroid growth inhibition | Enhanced growth inhibition |

Experimental Protocol: In Vitro T Cell-Mediated Tumor Cell Lysis Assay

Objective: To assess the ability of this compound in combination with a chemotherapeutic agent to enhance T cell-mediated killing of tumor cells.

Materials:

-

Tumor cell line (e.g., A549)

-

Peripheral blood mononuclear cells (PBMCs) from a healthy donor

-

This compound

-

Chemotherapeutic agent (e.g., Cisplatin)

-

Recombinant human IL-2

-

Cell viability dye (e.g., Calcein-AM or a luciferase-based reporter)

Method:

-

Tumor Cell Plating: Plate tumor cells in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.

-

Chemotherapy Treatment: Treat tumor cells with a sub-lethal dose of the chemotherapeutic agent for 24 hours to induce PD-L1 expression. Include an untreated control.

-

PBMC Isolation and Activation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate T cells within the PBMC population by co-culturing with anti-CD3/CD28 beads and IL-2 for 48-72 hours.

-